molecular formula C6H5F3N2O2 B2619415 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 942853-22-7

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2619415
CAS RN: 942853-22-7
M. Wt: 194.113
InChI Key: OJXAMYQOVDVCHO-UHFFFAOYSA-N
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Description

Compounds with trifluoroethyl groups are often used in the field of medicinal chemistry due to their unique properties . They are known for their ability to enhance the lipophilicity and metabolic stability of drug molecules .


Synthesis Analysis

The synthesis of trifluoroethyl-containing compounds often involves the use of trifluoroethanol or its derivatives . The specific synthesis route would depend on the structure of the target compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For trifluoroethyl-containing compounds, fluorine atoms can be detected using 19F NMR spectroscopy .


Chemical Reactions Analysis

Trifluoroethyl groups can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of trifluoroethyl groups. For example, these groups can increase the compound’s lipophilicity and boiling point .

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is not fully understood, however, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, it is thought to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Inhibition of this enzyme can lead to increased levels of drugs in the body, which can lead to increased efficacy of the drug or increased toxicity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body. Additionally, this compound has been shown to increase the solubility of drugs in water, which can lead to increased bioavailability of drugs. Furthermore, this compound has been shown to increase the permeability of cell membranes, which can lead to increased uptake of drugs into cells.

Advantages and Limitations for Lab Experiments

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, it has low toxicity and is relatively stable. However, this compound also has some limitations. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, its low melting point can make it difficult to store and handle.

Future Directions

In the future, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid could be used to study the effects of drugs on the human body. Additionally, it could be used to develop new drugs or to improve existing drugs. It could also be used to study the effects of environmental toxins on the human body. Furthermore, it could be used to study the effects of drugs on other organisms, such as plants and animals. Finally, it could be used to develop new methods of drug delivery.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. In organic chemistry, it has been used as a reagent in the synthesis of organic compounds, such as amines and amides. In biochemistry, it has been used as a reagent in the synthesis of proteins, peptides, and nucleic acids. In pharmacology, it has been used as a reagent in the synthesis of drugs. Additionally, it has been used in medical research to study the effects of drugs on the human body.

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. Some trifluoroethyl-containing compounds are known to be harmful if inhaled and can cause skin and eye irritation .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(10-11)5(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXAMYQOVDVCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942853-22-7
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (Intermediate 204, 0.312 g, 1.5 mmol) was dissolved in a mixture of THF (2 mL), MeOH (2 mL) and water (1 mL); lithium hydroxide (0.188 g, 4.5 mmol) was added and the mixture was stirred at room temperature for 16 h. The mixture was concentrated, the residue dissolved in water (1 mL) and the mixture was neutralised. This was extracted with EtOAc (2×10 mL), the organic extracts were dried over sodium sulfate and concentrated under vacuum. The crude material was washed with pentane (2×10 mL) to afford 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (0.200 g, 69%). 2-N-methyl-2-N-phenyl-6-{5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}-1,3,5-triazine-2,4-diamine was then prepared from 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (0.159 g, 0.820 mmol) and 4-amino-N-hydroxy-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide (prepared in an analogous manner to Intermediate 1, 0.125 g, 0.483 mmol) according to the method described for Example 251 to afford the title compound (0.110 g, 55%).
Quantity
0.312 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.188 g
Type
reactant
Reaction Step Two

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